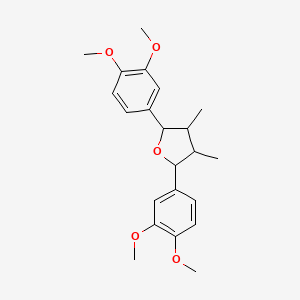
2,5-双(3,4-二甲氧基苯基)-3,4-二甲基氧杂环丁烷
描述
2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane is a natural product found in Kadsura, Piper mullesua, and other organisms with data available.
科学研究应用
血小板活化因子拮抗剂: Biftu 等人 (1986) 的一项研究发现,3,4-二甲基-2,5-双(3,4-二甲氧基苯基)四氢呋喃的异构体(一种密切相关的化合物)可作为血小板活化因子 (PAF) 受体与兔血小板血浆膜结合的抑制剂。这些化合物作为 PAF 拮抗剂的效力根据其立体化学和分子形状而有所不同 (Biftu 等人,1986).
不对称反应中的手性催化剂: Li 等人 (2000) 由 D-甘露醇合成了手性羟基单膦和双膦,展示了它们在不对称催化反应中的应用。这些化合物在类 Baylis-Hillman 反应中显示出加速,并且是各种官能化烯烃氢化的具有高度对映选择性的催化剂 (Li 等人,2000).
标记化合物的合成: Chan 等人 (1985) 详细介绍了间-2,3-二甲基-1,4-双(3,4-二羟基苯基)丁烷-1-14C 及其他标记化合物的合成,这些化合物是从 3,4-二甲基-2,5-双-(3,4-二甲氧基苯基)呋喃中获得的。这些标记化合物对于追踪和研究生化途径非常重要 (Chan 等人,1985).
有机半导体: Risko 等人 (2004) 对基于硅杂环的有机半导体进行了量子化学研究,调查了类似于 2,5-双(3,4-二甲氧基苯基)-3,4-二甲基氧杂环丁烷的分子几何结构和电子性质。这些化合物是作为有机发光器件中电荷传输材料的候选者 (Risko 等人,2004).
光聚合和 X 射线结构分析: Irngartinger 和 Skipinski (1999) 报告了取代的 1,6-双(2,5-二甲氧基苯基)己xa-2,4-二炔的合成和 X 射线结构分析,这些化合物经历了拓扑化学光聚合。这项研究与具有特定光子特性的新型材料的开发相关 (Irngartinger 和 Skipinski,1999).
属性
IUPAC Name |
2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAVUZBHSLLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B7886540.png)

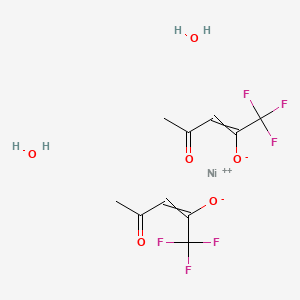
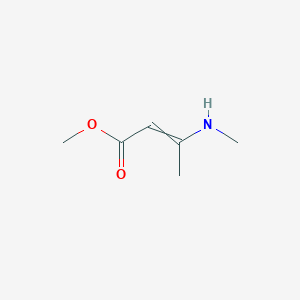
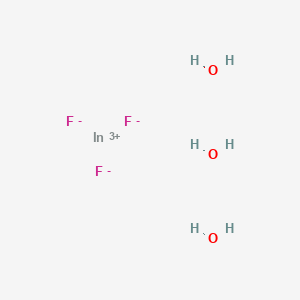
![2-[2-(2-{2-[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-acetylamino}-acetylamino)-3-phenyl-propionylamino]-4-methyl-pentanoic acid](/img/structure/B7886571.png)

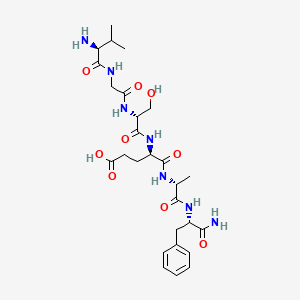

![[(5'R,7S,9S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate](/img/structure/B7886593.png)

![N-{5-nitrotricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-yl}acetamide](/img/structure/B7886626.png)
![4,6-Dinitro-1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-amine](/img/structure/B7886633.png)
![3-Nitro-1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-4-amine](/img/structure/B7886639.png)